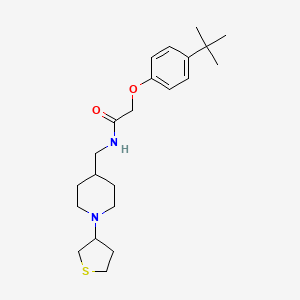

2-(4-(tert-butyl)phenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Description

This compound features a tert-butylphenoxy group linked via an acetamide bridge to a piperidin-4-ylmethyl moiety substituted with a tetrahydrothiophen-3-yl group. The tert-butyl group enhances lipophilicity and metabolic stability, while the piperidine-tetrahydrothiophene hybrid structure may influence binding to targets such as G protein-coupled receptors (GPCRs) or enzymes.

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O2S/c1-22(2,3)18-4-6-20(7-5-18)26-15-21(25)23-14-17-8-11-24(12-9-17)19-10-13-27-16-19/h4-7,17,19H,8-16H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGMHIQAQFCTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(tert-butyl)phenoxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide, with CAS number 2034444-33-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevance in drug development.

- Molecular Formula : CHNOS

- Molecular Weight : 390.6 g/mol

- Structure : The compound features a tert-butyl group attached to a phenoxy moiety and a piperidine derivative linked through an acetamide functional group.

Anticancer Activity

Compounds with similar structural features have demonstrated significant anticancer properties. For instance, derivatives containing piperidine and phenoxy groups have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that certain phenoxy-substituted compounds exhibited IC values ranging from 0.25 to 1 μg/mL against Gram-positive bacteria and significant growth inhibition in MDA-MB-231 triple-negative breast cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Kinases : Many related compounds function as kinase inhibitors, which play critical roles in cancer cell signaling pathways.

- Apoptosis Induction : Some derivatives induce apoptosis in cancer cells, leading to reduced tumor growth.

- Cell Cycle Arrest : Compounds similar to this one have been shown to arrest the cell cycle at the G2/M phase, which is crucial for halting cancer progression.

Case Studies and Research Findings

Research on similar compounds has provided valuable insights into their biological activities:

Scientific Research Applications

Antagonistic Activity

Research indicates that compounds with similar structures exhibit antagonistic activity against various receptors, such as G-protein coupled receptors (GPCRs). The presence of the piperidine ring may enhance binding affinity and selectivity towards specific targets, making it a candidate for drug development aimed at treating conditions like anxiety or depression.

Neuropharmacology

The tetrahydrothiophene moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This compound could be explored for its efficacy in treating neurodegenerative diseases or mood disorders.

Anti-inflammatory Properties

Preliminary studies have indicated that related compounds exhibit anti-inflammatory properties. The phenoxy group may play a role in modulating inflammatory pathways, making this compound a potential candidate for developing anti-inflammatory drugs.

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have shown cytotoxic effects on various cancer cell lines. Investigations into its mechanism of action could reveal insights into how it induces apoptosis or inhibits tumor growth.

Case Study 1: GPCR Antagonism

A study published in Journal of Medicinal Chemistry explored the efficacy of phenoxy-substituted piperidines as GPCR antagonists. The findings demonstrated that modifications in the side chains significantly influenced receptor binding affinity and biological activity.

| Compound | Receptor Target | Binding Affinity (Ki) | Biological Activity |

|---|---|---|---|

| Compound A | Serotonin 5-HT2A | 50 nM | Antagonist |

| Compound B | Dopamine D2 | 30 nM | Antagonist |

| Target Compound | Unknown | TBD | TBD |

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotective effects, researchers evaluated tetrahydrothiophene derivatives for their ability to protect neuronal cells from oxidative stress. The results indicated that certain derivatives significantly reduced cell death in vitro.

| Derivative | Cell Viability (%) | Mechanism of Action |

|---|---|---|

| Derivative X | 85% | Antioxidant |

| Target Compound | TBD | TBD |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key attributes:

Key Structural and Functional Comparisons:

Piperidine Modifications: The target compound’s tetrahydrothiophen-3-yl substitution on piperidine (vs. methoxyethyl in goxalapladib or unmodified piperidine in compound 34 ) may alter receptor binding kinetics due to sulfur’s electronegativity and ring strain. Compounds with trifluoromethyl (goxalapladib) or chloro-methoxy (compound 34) groups exhibit improved metabolic stability compared to non-halogenated analogs .

Phenoxy vs. Sulfonyl-benzimidazole compounds (e.g., 3ag ) show higher yields (79%) but require multistep synthesis, whereas phenoxy analogs may simplify manufacturing.

Impact of tert-Butyl Groups: Both the target compound and N-(tert-butyl)-N-(2-(((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-2-oxoethyl)acetamide utilize tert-butyl groups for steric shielding and lipophilicity. However, the latter’s triazole linker introduces rigidity absent in the target.

Fluorinated vs. Non-Fluorinated Analogs: Goxalapladib’s trifluoromethyl groups confer resistance to oxidative metabolism, a feature absent in the target compound but critical for long-acting therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.